molecular formula C21H19NO B12862407 5-[3-(Benzyloxy)phenyl]indoline

5-[3-(Benzyloxy)phenyl]indoline

Cat. No.: B12862407
M. Wt: 301.4 g/mol
InChI Key: IGAXHTNXHZIRMU-UHFFFAOYSA-N
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Description

5-[3-(Benzyloxy)phenyl]indoline is an organic compound that belongs to the indoline family, characterized by the presence of an indoline core structure substituted with a benzyloxy group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Benzyloxy)phenyl]indoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoanisole and indoline.

    Formation of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where 3-bromoanisole reacts with benzyl alcohol in the presence of a base like potassium carbonate.

    Coupling Reaction: The benzyloxy-substituted phenyl ring is then coupled with indoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under inert conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, pressure, and catalyst loading to ensure high yield and purity.

    Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-[3-(Benzyloxy)phenyl]indoline can undergo various chemical reactions, including:

    Oxidation: The indoline core can be oxidized to form indole derivatives.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Indole derivatives with potential biological activity.

    Reduction: Hydroxy-substituted indoline derivatives.

    Substitution: Various substituted phenylindoline compounds.

Scientific Research Applications

5-[3-(Benzyloxy)phenyl]indoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-[3-(Benzyloxy)phenyl]indoline involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group enhances its binding affinity and specificity towards these targets, modulating various biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

    5-Phenylindoline: Lacks the benzyloxy group, resulting in different chemical properties and biological activities.

    5-[3-(Methoxy)phenyl]indoline: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.

Uniqueness: 5-[3-(Benzyloxy)phenyl]indoline is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and enhances its potential for biological interactions. This makes it a valuable compound for developing novel therapeutic agents and advanced materials.

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

5-(3-phenylmethoxyphenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C21H19NO/c1-2-5-16(6-3-1)15-23-20-8-4-7-17(14-20)18-9-10-21-19(13-18)11-12-22-21/h1-10,13-14,22H,11-12,15H2

InChI Key

IGAXHTNXHZIRMU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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